molecular formula C11H20N2O2 B2815003 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide CAS No. 2168644-58-2

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide

Cat. No. B2815003
CAS RN: 2168644-58-2
M. Wt: 212.293
InChI Key: PPZXHEIKFPGQSV-UHFFFAOYSA-N
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Description

“1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of organic compounds known as oligopeptides . It is used as a reagent in the synthesis of PROTAC compounds that mediate the degradation of oncogenic c-ABL and BCR-ABL .


Synthesis Analysis

The synthesis of this compound involves the use of different cyclic or acyclic precursors . The pyrrolidine ring can be constructed from these precursors under certain reaction conditions . Alternatively, preformed pyrrolidine rings can be functionalized to create this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is non-planar, which allows for increased three-dimensional coverage . The stereogenicity of the carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 213.28 . It is a powder or crystal at room temperature . The melting point is between 127-129 degrees Celsius .

Scientific Research Applications

Proteolysis-Targeting Chimeras (PROTACs) Technology

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide plays a crucial role in PROTACs, an innovative approach for targeted protein degradation. In this context, it acts as a ligand to recruit the von Hippel-Lindau (VHL) protein. PROTACs facilitate the degradation of specific proteins by linking them to an E3 ubiquitin ligase, leading to their proteasomal breakdown .

NSD3 Inhibition

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide has been investigated as a potent and highly selective degrader of NSD3 (Nuclear receptor binding SET domain protein 3). NSD3 is associated with cMyc oncogenic signaling, and inhibiting it could have implications in cancer therapy .

Mechanism of Action

The mechanism of action of this compound is related to its role as a ligand for PROTAC research . It targets the von Hippel-Lindau protein (pVHL), which is the substrate recognition subunit of the VHL E3 ligase . This ligase targets HIF-1α for degradation .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, such as the pyrrolidine ring, is becoming increasingly important in the development of clinically active drugs .

properties

IUPAC Name

1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)7-9(14)13-6-4-5-8(13)10(12)15/h8H,4-7H2,1-3H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZXHEIKFPGQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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